Superior AT1 Receptor Binding Affinity and Selectivity of Candesartan vs. Losartan and Valsartan
Candesartan (the active metabolite of candesartan cilexetil) exhibits a significantly higher binding affinity for the human AT1 receptor compared to other ARBs. Its Ki value is 0.17 nM for recombinant human AT1 receptors, which is approximately 10-fold lower than that of losartan (Ki = 1.9 nM) and valsartan (Ki = 2.4 nM) [1]. Furthermore, candesartan demonstrates >150,000-fold selectivity for the AT1 receptor over the AT2 receptor (Ki = 26,500 nM for AT2) . The prodrug, candesartan cilexetil, has a substantially lower affinity (relative affinity rank 280) but is efficiently converted in vivo to the high-affinity candesartan [2].
| Evidence Dimension | AT1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Candesartan: Ki = 0.17 nM (human AT1) |
| Comparator Or Baseline | Losartan: Ki = 1.9 nM; Valsartan: Ki = 2.4 nM |
| Quantified Difference | Candesartan has ~11-fold higher affinity than losartan and ~14-fold higher affinity than valsartan. |
| Conditions | Recombinant human AT1 receptors expressed in HEK293 cells. |
Why This Matters
Higher receptor affinity is a key driver of potency and duration of action, directly impacting the dose required for clinical efficacy.
- [1] Candesartan from Cayman Chemical. Biocompare Product Datasheet. 2025. View Source
- [2] Timmermans PB. Pharmacological properties of angiotensin II receptor antagonists. Can J Cardiol. 1999 Nov;15 Suppl F:26F-8F. View Source
